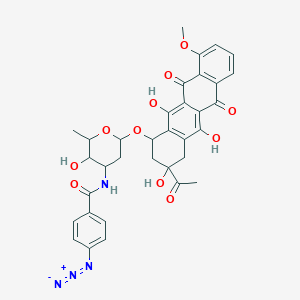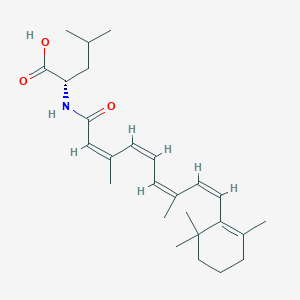
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride, also known as DMNX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNX is a synthetic compound that belongs to the class of psychoactive substances known as phenethylamines. This compound has been used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. One such study investigated the use of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride as a potential treatment for depression. The study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride had antidepressant effects in animal models and may have potential as a novel antidepressant drug.
Wirkmechanismus
The exact mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This leads to an increase in serotonin levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been shown to have various biochemical and physiological effects. One study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant effects. Another study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased the expression of genes involved in neuroplasticity, which may also contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride in lab experiments is its unique chemical structure, which allows for investigations into its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride. One potential direction is investigating its potential therapeutic applications for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride and its potential side effects.
In conclusion, N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its mechanism of action is not fully understood, but it has been shown to have antidepressant effects and may have potential as a novel antidepressant drug. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Synthesemethoden
The synthesis of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride involves the reaction of 3-methyl-1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride hydrochloride in a pure form.
Eigenschaften
CAS-Nummer |
101418-29-5 |
|---|---|
Produktname |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
diethyl-[2-(3-methylnaphthalen-1-yl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-18(5-2)10-11-19-17-13-14(3)12-15-8-6-7-9-16(15)17;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
MXLZSGCUEWKNGR-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-] |
Synonyme |
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)






![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)


